

# Application Notes: Preparation of Tris-Glycine Buffer with Glycine Sodium Salt Hydrate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Glycine sodium salt hydrate

Cat. No.: B1592675

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## Introduction

Tris-glycine and Tris-glycine-SDS buffers are fundamental components in various biochemical and molecular biology techniques, most notably in polyacrylamide gel electrophoresis (PAGE) for the separation of proteins.<sup>[1][2][3][4]</sup> This buffer system is integral to both denaturing (SDS-PAGE) and non-denaturing protein analysis, which are critical steps in drug discovery and development for protein characterization, purity assessment, and interaction studies.<sup>[5][6][7]</sup>

Traditionally, these buffers are prepared using crystalline glycine. However, **glycine sodium salt hydrate**, a salt of glycine, presents an alternative with high water solubility.<sup>[8][9][10]</sup> The use of the sodium salt will result in a more alkaline starting solution, necessitating a careful pH adjustment with hydrochloric acid (HCl) to achieve the desired operational pH, typically around 8.3 for standard Laemmli systems.

These application notes provide a detailed protocol for the preparation of a 10X Tris-glycine-SDS running buffer using **glycine sodium salt hydrate**, alongside a protocol for a standard Tris-glycine-SDS buffer for comparison.

## Materials and Reagents

Reagent	Grade	Vendor Example
Tris base	Molecular Biology	Sigma-Aldrich
Glycine	Molecular Biology	Sigma-Aldrich
Glycine sodium salt hydrate	Reagent	CP Lab Safety
Sodium Dodecyl Sulfate (SDS)	Molecular Biology	Sigma-Aldrich
Hydrochloric Acid (HCl)	Analytical	Thermo Fisher Scientific
Deionized Water (dH <sub>2</sub> O)	---	---

## Quantitative Data Summary

The following tables provide the necessary masses of reagents to prepare 1 liter of 10X Tris-glycine-SDS running buffer.

Table 1: Standard 10X Tris-Glycine-SDS Buffer (pH 8.3)

Component	Molecular Weight (g/mol)	Concentration (10X)	Mass for 1 L (g)
Tris base	121.14	250 mM	30.3
Glycine	75.07	1.92 M	144.0
SDS	288.38	1% (w/v)	10.0

Table 2: Modified 10X Tris-Glycine-SDS Buffer with **Glycine Sodium Salt Hydrate** (pH adjusted to 8.3)

Component	Molecular Weight (g/mol )	Concentration (10X)	Mass for 1 L (g)
Tris base	121.14	250 mM	30.3
Glycine sodium salt (anhydrous)	97.05	1.92 M	186.3
SDS	288.38	1% (w/v)	10.0
HCl	~12 M (concentrated)	As needed for pH adjustment	~15-20 mL (approximate)

Note: The molecular weight of glycine sodium salt is for the anhydrous form.<sup>[8][10]</sup> The actual mass may need slight adjustment depending on the hydration state of the specific lot.

## Experimental Protocols

### Protocol 1: Preparation of Standard 10X Tris-Glycine-SDS Running Buffer

- Add approximately 800 mL of dH<sub>2</sub>O to a 1 L beaker with a magnetic stir bar.
- Weigh out 30.3 g of Tris base and add it to the beaker. Stir until fully dissolved.
- Weigh out 144.0 g of glycine and add it to the beaker. Stir until fully dissolved.
- Weigh out 10.0 g of SDS and add it to the solution. Stir gently to avoid excessive foaming until the SDS is dissolved.
- Transfer the solution to a 1 L graduated cylinder and add dH<sub>2</sub>O to a final volume of 1 L.
- The pH of this solution should be approximately 8.3 and generally does not require adjustment.<sup>[11]</sup>
- Store the 10X buffer at room temperature. To prepare a 1X working solution, dilute the 10X stock 1:10 with dH<sub>2</sub>O.

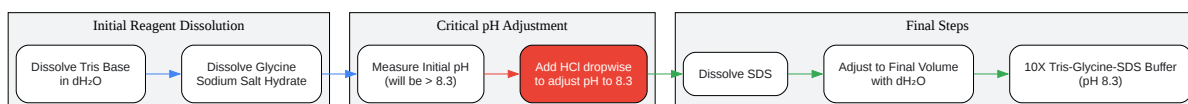
## Protocol 2: Preparation of 10X Tris-Glycine-SDS Running Buffer with Glycine Sodium Salt Hydrate

- Add approximately 800 mL of dH<sub>2</sub>O to a 1 L beaker with a magnetic stir bar.
- Weigh out 30.3 g of Tris base and add it to the beaker. Stir until fully dissolved.
- Weigh out 186.3 g of **glycine sodium salt hydrate** and add it to the beaker. Stir until fully dissolved.
- **Crucial Step: pH Adjustment.** The initial pH of the solution will be significantly above 8.3. Slowly add concentrated HCl while monitoring the pH with a calibrated pH meter. Add the acid dropwise, allowing the solution to equilibrate before taking a reading. Adjust the pH to 8.3.
- Once the pH is stable at 8.3, weigh out 10.0 g of SDS and add it to the solution. Stir gently to avoid excessive foaming until the SDS is dissolved.
- Transfer the solution to a 1 L graduated cylinder and add dH<sub>2</sub>O to a final volume of 1 L.
- Store the 10X buffer at room temperature. To prepare a 1X working solution, dilute the 10X stock 1:10 with dH<sub>2</sub>O.

## Visualizations

### Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for preparing the Tris-glycine buffer with **glycine sodium salt hydrate**, highlighting the critical pH adjustment step.

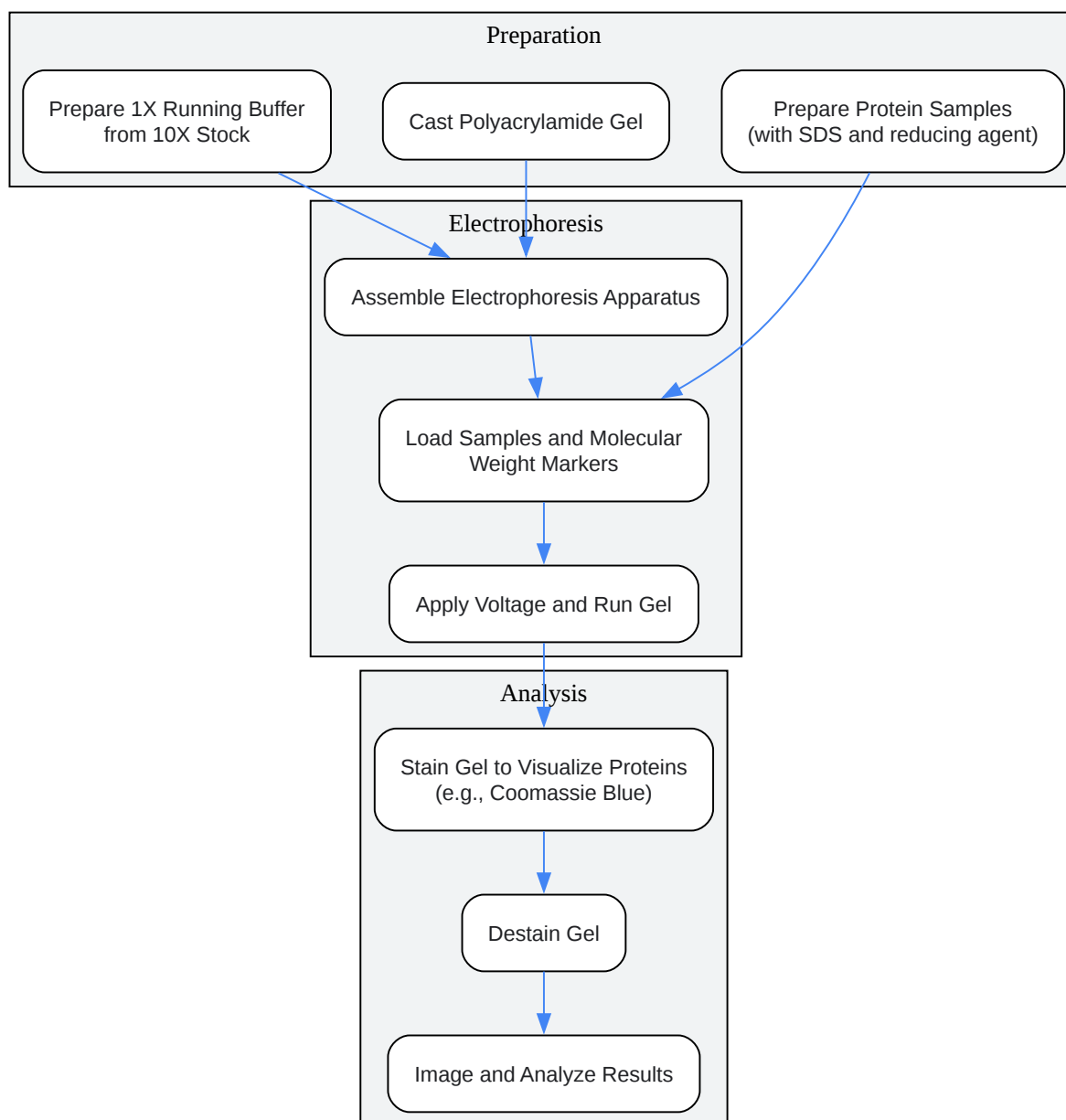


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Caption: Workflow for preparing Tris-glycine buffer with **glycine sodium salt hydrate**.

## Experimental Workflow: SDS-PAGE

This diagram outlines the general workflow for using the prepared Tris-glycine-SDS buffer in an SDS-PAGE experiment.



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